molecular formula C15H16N4O B11403681 5,6-Dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

5,6-Dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11403681
M. Wt: 268.31 g/mol
InChI Key: KXOMVMAYPSMJBR-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and synthesis.

Chemical Reactions Analysis

5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, which involves the isomerization of heterocycles through ring opening and closure . Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar compounds to 5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE include other triazolopyrimidines and pyrazolopyrimidines. These compounds share a similar heterocyclic structure and exhibit comparable biological activities. the unique substitution pattern of 5,6-DIMETHYL-2-(2-PHENYLETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE, such as the presence of the phenylethyl group, distinguishes it from other compounds and contributes to its specific biological properties .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5,6-dimethyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H16N4O/c1-10-11(2)16-15-17-13(18-19(15)14(10)20)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,18)

InChI Key

KXOMVMAYPSMJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)CCC3=CC=CC=C3)C

Origin of Product

United States

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